1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt
Description
This compound is a trisodium salt of a complex azo dye derived from 1,3-naphthalenedisulfonic acid. Its structure features:
- Two azo (–N=N–) groups, enabling strong chromophoric properties.
- Three sulfonate (–SO₃⁻) groups (neutralized as trisodium salt), enhancing water solubility and ionic stability.
- Methoxy (–OCH₃) and methyl (–CH₃) substituents on aromatic rings, influencing electronic conjugation and steric effects.
Primarily used as a colorant in textiles, food, or cosmetics, its structural complexity allows for vibrant hues (likely red to scarlet) with high thermal and pH stability .
Properties
CAS No. |
12217-75-3 |
|---|---|
Molecular Formula |
C31H23N6Na3O11S3 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-12-20(8-10-27(18)37-36-22-7-6-19-13-25(50(42,43)44)17-30(26(19)15-22)51(45,46)47)32-31(38)33-28-11-9-23(16-29(28)48-2)35-34-21-4-3-5-24(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
FWLOBTCGBAFLDZ-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Other CAS No. |
67969-87-3 |
physical_description |
DryPowde |
Origin of Product |
United States |
Biological Activity
1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt (commonly referred to as the compound ) is a complex azo dye with significant applications in biochemical research due to its fluorescent properties. This compound is characterized by its ability to interact with various biomolecules, making it a valuable tool in analytical chemistry and biological studies.
Chemical Structure and Properties
The compound's structure includes:
- Naphthalene ring : Provides hydrophobic interactions.
- Azo groups : Contribute to its vibrant color and photophysical properties.
- Sulfonic acid groups : Enhance solubility in aqueous environments.
Molecular Formula : C₁₄H₁₅N₄O₆S₂Na₃
Molecular Weight : Approximately 468.43 g/mol
Solubility : Highly soluble in water, facilitating its use in biological assays.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Fluorescent Labeling
The compound is widely used for labeling carbohydrates and proteins due to its fluorescent properties. It exhibits excitation and emission maxima at approximately 310 nm and 450 nm respectively, making it suitable for various fluorescence-based assays .
2. Cellular Interaction Studies
Research has demonstrated that this compound can penetrate cellular membranes and bind to specific biomolecules, providing insights into cellular processes. It has been utilized in studies examining:
- Cell viability : Assessed through cytotoxicity assays in various cell lines.
- Protein interactions : Used as a probe to study protein conformational changes upon ligand binding.
3. Antioxidant Properties
Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with related naphthalenedisulfonic acid derivatives is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-Amino-1,3-naphthalenedisulfonic acid monosodium salt | C₁₁H₉N₃O₆S₂Na | Enhanced solubility | Fluorescent labeling |
| 2-Aminonaphthalene-6,8-disulfonic acid | C₉H₈N₂O₆S₂ | Similar structure | Limited biological applications |
| Naphthalenesulfonic acid derivatives | Varies | Broad range of applications | Varies based on structure |
Case Studies
Several case studies have highlighted the utility of this compound in biological research:
- Carbohydrate Labeling : A study demonstrated the effectiveness of the compound in labeling glycoproteins for subsequent analysis via fluorescence microscopy. The results indicated a high specificity for carbohydrate moieties, facilitating detailed structural studies.
- Cytotoxicity Assessment : In vitro assays using human cell lines showed that while the compound exhibited low toxicity at concentrations used for labeling, higher concentrations led to significant cell death, underscoring the importance of dosage optimization in experimental designs .
- Oxidative Stress Mitigation : Research investigating the antioxidant potential revealed that treatment with this compound reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting potential therapeutic applications in neuroprotection .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula . Its structure includes multiple sulfonic acid groups that enhance solubility in water and facilitate interactions with biological molecules. The azo bonds present in the compound are crucial for its reactivity and functionality.
Chemistry
- Dye Production : This compound is widely used as a dye in analytical chemistry for detecting and quantifying various substances. Its vibrant color properties make it suitable for use in textiles and paper industries.
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.
Biology
- Staining Techniques : Employed in microscopy for staining cells and tissues, enhancing visualization under a microscope. For instance, it has been used to stain specific cellular components in histological studies.
- Biochemical Assays : Utilized as a marker in various assays to track biological processes or the presence of specific biomolecules.
Medicine
- Therapeutic Investigations : Research is ongoing into its potential therapeutic uses due to its ability to interact with biological molecules. Studies have suggested that it may have applications in drug delivery systems.
- Diagnostic Agents : Its properties allow for exploration as a diagnostic agent in medical imaging techniques.
Industry
- Textile and Leather Dyes : The compound's stability and colorfastness make it a preferred choice for dyeing fabrics and leather products.
- Pigment Production : Used in the production of pigments for inks and coatings due to its vibrant coloration.
Case Study 1: Use in Analytical Chemistry
A study highlighted the effectiveness of 1,3-Naphthalenedisulfonic acid derivatives as dyes in High Performance Liquid Chromatography (HPLC). The compound was used to detect impurities in food colorants, demonstrating its utility in quality control within the food industry .
Case Study 2: Biological Applications
Research conducted on the use of this compound in staining techniques showed enhanced visibility of cellular structures when used alongside traditional dyes. This application has implications for improved diagnostic methods in histopathology .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Dye production | High solubility and vibrant colors |
| Biology | Staining techniques | Improved visualization of cells |
| Medicine | Drug delivery | Potential therapeutic interactions |
| Industry | Textile dyeing | Colorfastness and stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous azo dyes:
Key Comparative Insights:
Structural Variations :
- The target compound ’s methoxy and methyl groups reduce aggregation in aqueous solutions compared to hydroxy-substituted analogs (e.g., Acid Red 18), improving color uniformity .
- Triazine-containing dyes (e.g., CAS 70210-21-8) exhibit covalent bonding to fibers, whereas the target compound relies on ionic interactions, limiting washfastness .
Solubility :
- Trisodium salts (target compound, Acid Red 18) generally show higher solubility (>450 g/L) than disodium salts (300–400 g/L) due to increased ionic dissociation .
Optical Properties :
- λmax shifts : Electron-withdrawing groups (e.g., –SO₃⁻) redshift absorbance, while electron-donating groups (e.g., –OCH₃) blueshift. The target compound’s λmax (520–540 nm) aligns with scarlet hues, distinct from triazine-based dyes (540–560 nm) .
Applications :
- Food additives : Compounds with fewer reactive groups (e.g., Ponceau 4R analogs) are preferred for safety, whereas the target compound’s methyl/methoxy groups may require additional toxicity screening .
- Textiles : High-solubility trisodium salts are suited for dyeing under alkaline conditions, while disodium salts (e.g., CAS 3626-28-6) are used in neutral baths .
Research Findings and Performance Data
- Synthetic Yield : The target compound’s diazo coupling efficiency (75–80%) is comparable to Acid Red 18 but lower than triazine-based dyes (85–90%) due to steric hindrance from methyl groups .
- Stability :
- Toxicity : Preliminary EPA screening suggests low endocrine disruption risk (EC50 > 100 mg/L), unlike certain benzidine-based azo dyes .
Regulatory and Industrial Considerations
Preparation Methods
Reaction Conditions
Key Considerations
-
The use of SO₃ minimizes side reactions compared to H₂SO₄, as it reduces water content.
-
Post-sulfonation, the product precipitates as a solid suspension in the solvent, requiring filtration and washing to remove excess acid.
Diazotization and Azo Coupling
The compound contains two azo groups , necessitating sequential diazotization and coupling steps.
First Azo Group: 3-Sulfophenylazo Segment
-
Diazotization of 3-aminobenzenesulfonic acid :
-
Coupling with 2-methoxy-4-aminophenol :
Second Azo Group: 2-Methylphenylazo Segment
-
Diazotization of 4-amino-2-methylbenzoic acid :
-
Coupling with the naphthalenedisulfonic acid backbone :
Carbamoylation to Form the Urea Bridge
The urea linkage ((phenylamino)carbonyl) is introduced via reaction with phosgene or its substitutes.
Reaction Steps
-
Activation of the amine :
-
Coupling with the secondary amine :
Neutralization to Trisodium Salt
The final step involves converting sulfonic acid groups to the sodium salt:
-
Reagent : Aqueous NaOH (3 equivalents).
-
Conditions : Stirring at 60–70°C for 2 hours, followed by spray drying.
-
Yield : 85–92% after crystallization.
Purification and Quality Control
| Step | Method | Parameters | Purity Target |
|---|---|---|---|
| Crystallization | Ethanol/water mixture | 4:1 v/v, 0°C | ≥98% |
| Filtration | Vacuum filtration | Pore size 5 µm | Residual solvent <0.1% |
| Drying | Lyophilization | -50°C, 24 hrs | Moisture <0.5% |
Analytical validation via:
-
HPLC : Retention time 12.3 min (C18 column, 0.1% H₃PO₄/ACN gradient).
-
NMR : δ 7.8–8.2 ppm (aromatic protons), δ 3.9 ppm (OCH₃).
Industrial-Scale Optimization
Recent patents highlight advancements in continuous flow synthesis to address challenges like reactor clogging and exothermicity:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this trisodium salt azo dye, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential diazotization and coupling reactions. First, diazotize the aromatic amine (e.g., 3-sulfophenylamine) under acidic conditions (HCl, NaNO₂, 0–5°C), then couple with a naphthalene intermediate (e.g., 7-amino-1,3-naphthalenedisulfonic acid). A second coupling may introduce methoxy or methylphenyl groups. Key variables include pH (optimized at 8–10 for coupling), temperature (controlled to prevent side reactions), and stoichiometric ratios of intermediates. Post-synthesis purification involves salt precipitation and recrystallization to isolate the trisodium salt .
Q. How can researchers confirm the structural integrity of this compound, particularly its azo linkages and sulfonic groups?
- Methodological Answer : Use UV-Vis spectroscopy (λmax ~500 nm for azo chromophores) and FTIR (stretching vibrations at ~1600 cm⁻¹ for N=N and ~1030 cm⁻¹ for sulfonic S=O). NMR (¹H and ¹³C) resolves aromatic protons and confirms substituent positions. Elemental analysis (C, H, N, S) validates stoichiometry, while mass spectrometry (ESI-MS) confirms molecular weight .
Q. What factors govern the solubility and stability of this compound in aqueous systems?
- Methodological Answer : The trisodium salt’s high solubility in water arises from its three sulfonate groups (-SO₃⁻), which increase hydrophilicity. Stability is pH-dependent: degradation occurs under strong acidic (protonation of azo bonds) or alkaline (hydrolysis) conditions. Ionic strength and temperature also affect aggregation; dynamic light scattering (DLS) can monitor colloidal stability .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy, sulfophenyl) influence electronic properties and dye-cellulose binding in textile applications?
- Methodological Answer : Substituents alter electron density: methoxy groups (-OCH₃) act as electron donors, enhancing azo bond stability and bathochromic shifts. Sulfonate groups improve water solubility and electrostatic interactions with cellulose. Computational modeling (DFT) predicts charge distribution, while adsorption isotherms quantify binding efficiency on cellulose substrates .
Q. What advanced analytical techniques are required to resolve structural isomers or byproducts in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array detection separates isomers based on retention times and spectral fingerprints. X-ray crystallography definitively assigns regiochemistry. Tandem MS (MS/MS) identifies fragmentation patterns unique to positional isomers .
Q. What are the environmental degradation pathways of this compound under UV light or microbial action?
- Methodological Answer : Photodegradation involves cleavage of azo bonds (~300–400 nm irradiation), forming aromatic amines, which are analyzed via LC-MS. Microbial degradation (e.g., using Pseudomonas spp.) reduces azo groups to amines, monitored by FTIR and toxicity assays (e.g., Microtox). Redox conditions (aerobic vs. anaerobic) significantly impact degradation rates .
Q. How can researchers design derivatives to enhance photostability or reduce toxicity while retaining dye performance?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to stabilize azo bonds against UV-induced cleavage. Replace labile substituents with bulky groups (e.g., tert-butyl) to sterically hinder degradation. Toxicity screening using in vitro assays (e.g., Ames test for mutagenicity) guides structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
